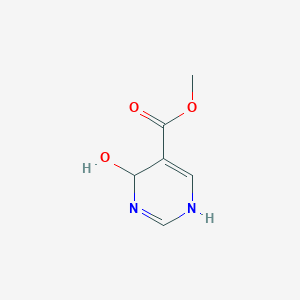
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. This compound is of significant interest due to its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate typically involves a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, urea, and a β-keto ester in the presence of an acid catalyst. For example, the reaction can be carried out using 4-methoxybenzaldehyde, urea, and ethyl acetoacetate in ethanol with a few drops of concentrated hydrochloric acid, heated to reflux for several hours .
Industrial Production Methods: Industrial production of this compound can be achieved through similar multicomponent reactions, often optimized for higher yields and efficiency. Green chemistry approaches, such as using reusable and heterogeneous catalysts like Montmorillonite-KSF, have been developed to make the process more environmentally friendly .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate is commonly used for regioselective oxidation.
Reduction: Reductive agents like hydrogen gas or metal hydrides can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products:
- Oxidized derivatives with enhanced biological activities.
- Reduced derivatives with different pharmacological properties.
- Substituted pyrimidines with diverse functional groups for various applications.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers and antioxidants.
Dihydropyrimidinones: Synthesized via the Biginelli reaction and known for their cytotoxic activities against various cancer cell lines.
Uniqueness: Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate stands out due to its specific combination of hydroxyl and carboxylate groups, which confer unique biological activities and make it a versatile intermediate for further chemical modifications .
Eigenschaften
Molekularformel |
C6H8N2O3 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3,5,9H,1H3,(H,7,8) |
InChI-Schlüssel |
KUAXZYFVXXDMDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CNC=NC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















